Home > Products > Screening Compounds P3258 > CGRP antagonist 1
CGRP antagonist 1 -

CGRP antagonist 1

Catalog Number: EVT-12560824
CAS Number:
Molecular Formula: C29H26N4O4
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcitonin Gene-Related Peptide Antagonist 1, commonly referred to as CGRP antagonist 1, is a compound designed to inhibit the activity of calcitonin gene-related peptide, which is implicated in migraine pathogenesis. CGRP plays a significant role in the transmission of pain, particularly during migraine attacks, where its levels are elevated in cranial circulation and saliva. The antagonism of CGRP receptors has emerged as a promising therapeutic approach for migraine prevention, with CGRP antagonist 1 being one of the notable compounds developed for this purpose .

Source and Classification

CGRP antagonist 1 belongs to a class of drugs known as CGRP receptor antagonists. These antagonists are primarily derived from modifications of the CGRP peptide itself or through synthetic organic chemistry techniques. The classification of these compounds is based on their mechanism of action—specifically, their ability to block the binding of CGRP to its receptor, thereby mitigating its effects on vasodilation and nociceptive signaling .

Synthesis Analysis

Methods and Technical Details

The synthesis of CGRP antagonist 1 involves several sophisticated organic chemistry techniques. One prominent method is asymmetric synthesis, which has been applied effectively in the production of telcagepant, another CGRP receptor antagonist. This synthesis typically involves coupling reactions between heterocyclic components and utilizes strategies such as dynamic kinetic resolution and iminium organocatalysis .

Molecular Structure Analysis

Structure and Data

The molecular structure of CGRP antagonist 1 can be analyzed using crystallography data. For example, the crystal structure of the ectodomain complex of the CGRP receptor reveals how small molecules like CGRP antagonist 1 interact with the receptor. This interaction occurs at a specific binding site formed by the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein (RAMP1), providing insights into how these antagonists can effectively block CGRP's action .

The structural formula for CGRP antagonist 1 includes various functional groups that contribute to its binding affinity and selectivity for the CGRP receptor. Detailed structural data can be obtained from databases such as the Protein Data Bank.

Chemical Reactions Analysis

Reactions and Technical Details

CGRP antagonist 1 undergoes several chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  • Coupling Reactions: These are crucial for forming the core structure of the antagonist.
  • Stereochemical Modifications: These reactions are essential for achieving the desired three-dimensional arrangement necessary for optimal receptor binding.

The technical details surrounding these reactions often involve conditions such as temperature control, solvent choice, and catalyst use to enhance yields and selectivity during synthesis .

Mechanism of Action

Process and Data

CGRP antagonist 1 functions by competitively inhibiting the binding of calcitonin gene-related peptide to its receptor. This blockade prevents the downstream signaling pathways that lead to vasodilation and pain transmission associated with migraine attacks. The mechanism involves:

  • Competitive Binding: The antagonist binds to the same site on the receptor as CGRP, effectively blocking its action.
  • Inhibition of cAMP Production: By preventing CGRP from binding, there is a reduction in cyclic adenosine monophosphate levels within cells, which is crucial for mediating pain responses .

Data from functional assays indicate that CGRP antagonist 1 exhibits high potency and selectivity for human CGRP receptors compared to other related receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CGRP antagonist 1 possesses distinct physical and chemical properties that influence its efficacy as a therapeutic agent:

  • Molecular Weight: Typically around 500-600 g/mol.
  • Solubility: Solubility profiles vary based on formulation but are essential for bioavailability.
  • Stability: Stability under physiological conditions is crucial for maintaining effectiveness during storage and administration.

These properties are analyzed through various methods including spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to ensure quality control during synthesis .

Applications

Scientific Uses

CGRP antagonist 1 has been primarily developed for use in treating migraines. Its application extends beyond just symptomatic relief; it represents a new class of preventive treatment options that target underlying mechanisms rather than merely alleviating symptoms. Clinical trials have demonstrated its effectiveness in reducing migraine frequency and severity, establishing it as a first-line option for migraine prevention alongside traditional therapies .

Moreover, ongoing research continues to explore potential applications in other conditions where CGRP is implicated, such as cluster headaches or other pain syndromes, highlighting its versatility as a therapeutic agent in neurology .

Introduction to CGRP Neurobiology and Migraine Pathogenesis

Historical Discovery and Characterization of CGRP as a Neuropeptide

CGRP was first identified in 1982 through molecular cloning of the calcitonin gene, representing one of the earliest examples of alternative RNA splicing in a protein-coding gene [3] [9]. Key milestones in its characterization include:

  • Initial discovery: Identification as a novel peptide encoded in the calcitonin gene but distinct from calcitonin hormone [9].
  • Structural elucidation: Determination as a 37-amino acid peptide with an N-terminal disulfide bond and amidated C-terminus, both essential for receptor activation [4] [9].
  • Neuroscience significance: Mapping of CGRP-immunoreactive fibers throughout the central and peripheral nervous systems suggested roles in cardiovascular regulation, nociception, and neurogenic inflammation [4] [9].
  • Receptor identification: Characterization of the CGRP receptor as a heteromeric complex consisting of calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP) [4] [9].

The pivotal evidence linking CGRP to migraine emerged when intravenous CGRP infusion was shown to induce migraine-like headaches in susceptible individuals, establishing its causal role in migraine pathogenesis [3] [8].

CGRP Isoforms (α-CGRP and β-CGRP): Genetic Origins and Tissue-Specific Expression

The two CGRP isoforms exhibit distinct expression patterns and regulatory mechanisms despite sharing significant structural and functional homology:

Table 1: Characteristics of CGRP Isoforms

Featureα-CGRPβ-CGRP
GeneCALCA (Chromosome 11)CALCB (Chromosome 11)
Amino acid differencesNone (reference isoform)Differs by 1-3 residues across species
Primary expression sitesCentral and peripheral sensory neurons (trigeminal ganglia)Enteric nervous system, pituitary, motor neurons
Migraine relevancePredominant form in trigeminovascular system; released during migraine attacksLimited expression in pain pathways; minimal migraine association
RegulationModulated by MAPK signaling, TNF-α, iNOS, and 5HT1 receptor agonists [9] [4]Less responsive to inflammatory mediators

α-CGRP is the principal isoform implicated in migraine pathophysiology due to its abundance in trigeminal ganglia (35-50% of neurons) and perivascular nerve fibers surrounding meningeal vessels [4] [6]. Both isoforms signal through the same CLR/RAMP1 receptor complex, activating adenylate cyclase and increasing intracellular cAMP, leading to vasodilation and nociceptor sensitization [4] [9].

Role of CGRP in Trigeminovascular System Activation and Migraine Pathophysiology

The trigeminovascular system comprises sensory neurons originating in the trigeminal ganglion that innervate meningeal vessels, with projections to the trigeminal nucleus caudalis (TNC) and thalamocortical pathways [4] [10]. CGRP mediates migraine through multiple interconnected mechanisms:

  • Vasodilation: Direct relaxation of smooth muscle in cerebral and meningeal arteries via cAMP-mediated signaling [4] [6].
  • Neurogenic inflammation: CGRP release from perivascular trigeminal endings induces mast cell degranulation, plasma protein extravasation, and cytokine release (e.g., IL-1β, IL-6, TNF-α) [2] [6].
  • Peripheral sensitization: Sensitization of meningeal nociceptors reduces activation thresholds, amplifying pain signals in response to normal vascular pulsations [4] [10].
  • Central sensitization: CGRP facilitates synaptic transmission in the TNC, leading to allodynia and prolonged headache duration [2] [6].

During migraine attacks, CGRP release creates a pathological feedback loop: dural immune cells (mast cells, macrophages) activated by CGRP release additional inflammatory mediators that further stimulate trigeminal neurons [6]. Cortical spreading depression (CSD), the neurophysiological correlate of migraine aura, amplifies this process by activating trigeminovascular afferents and promoting CGRP release [10]. Chronic migraine is associated with persistently elevated CGRP levels, suggesting neuroplastic changes in CGRP synthesis and release pathways [2] [6].

Evidence for CGRP as a Migraine Mediator: Release Dynamics and Provocation Studies

Clinical and preclinical evidence robustly supports CGRP's role in migraine:

  • Release dynamics:
  • External jugular blood samples show elevated CGRP during acute migraine attacks compared to interictal periods [6] [8].
  • Chronic migraine patients exhibit persistently elevated interictal CGRP levels (mean: 74.9 pg/mL vs. 46.4 pg/mL in controls) [6].
  • Successful abortive treatment (triptans) or prophylaxis (anti-CGRP antibodies) normalizes CGRP levels [2] [7].

  • Provocation studies:

  • Intravenous CGRP infusion triggers delayed migraine-like headaches in 70-75% of migraineurs but only 10-20% of controls [8] [9].
  • CGRP-induced headaches replicate photophobia, phonophobia, and nausea—core migraine symptoms [4] [8].

  • Therapeutic validation:

  • Small-molecule CGRP receptor antagonists (gepants) effectively terminate acute migraine attacks [7] [8].
  • Anti-CGRP monoclonal antibodies reduce monthly migraine days by ≥50% in 50% of episodic migraine patients [6] [7].

Table 2: CGRP-Targeting Compounds and Pharmacological Profiles

CompoundMechanismKey Pharmacological ParametersClinical Use
CGRP antagonist 1Competitive receptor antagonistKi: 5.7 nM; IC50: 1.7 nM (cAMP assay) [5]Preclinical research tool
OlcegepantReceptor antagonistFirst CGRP antagonist demonstrating clinical efficacyDiscontinued (IV administration)
FremanezumabAnti-CGRP antibodyReduces CGRP release from dura mater [2]Migraine prophylaxis
RimegepantReceptor antagonistOrally bioavailable gepantAcute + preventive treatment

CGRP antagonist 1 (C₂₉H₂₆N₄O₄; CAS: 1123757-49-2) exemplifies the gepant class with subnanomolar receptor affinity (Kᵢ: 5.7 nM) and potent functional blockade (IC₅₀: 1.7 nM in cAMP assays) [5]. Though not clinically developed, it serves as a key pharmacological tool for validating CGRP receptor involvement in migraine models.

Concluding Remarks

CGRP antagonist 1 represents a scientifically significant tool compound that has contributed to our understanding of CGRP receptor modulation in migraine. The compound's high potency and selectivity underscore the importance of CGRP signaling in migraine pathophysiology. While newer clinically approved CGRP antagonists and antibodies have revolutionized migraine treatment, CGRP antagonist 1 remains valuable for preclinical research into trigeminovascular mechanisms and neuroimmune interactions underlying headache disorders. Future studies exploring its effects in models of chronic migraine and medication-overuse headache may further elucidate CGRP-dependent plasticity in pain pathways.

Properties

Product Name

CGRP antagonist 1

IUPAC Name

N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1

InChI Key

HGRHCVKYWPUJJT-LJAQVGFWSA-N

Canonical SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Isomeric SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.